molecular formula C13H14N2OS B2976596 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide CAS No. 355000-40-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

Cat. No.: B2976596
CAS No.: 355000-40-7
M. Wt: 246.33
InChI Key: DAYQQRFQUSNVLD-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide is an organic compound with the molecular formula C13H14N2OS It is a member of the benzothiophene family, characterized by a benzene ring fused to a thiophene ring

Mechanism of Action

Target of Action

The primary targets of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which plays a crucial role in cellular signaling processes.

Mode of Action

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide acts as a potent inhibitor of JNK2 and JNK3 . X-ray crystallography has revealed a unique binding mode for this compound. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This interaction disrupts the normal function of the kinases, leading to their inhibition .

Biochemical Pathways

The inhibition of JNK2 and JNK3 by N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide affects the MAPK signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of JNK2 and JNK3 can therefore have significant downstream effects on these processes .

Result of Action

The inhibition of JNK2 and JNK3 by N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide can lead to changes in cellular processes controlled by the MAPK pathway . This includes potential alterations in cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide can be influenced by various environmental factors. For instance, the compound is known to be stable for up to 6 months when stored at -20°C . Additionally, it should be protected from light and packaged under inert gas . These factors need to be considered when handling and storing the compound to ensure its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide is unique due to its cyclopropane carboxamide moiety, which imparts distinct chemical properties and reactivity compared to other benzothiophene derivatives. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c14-7-10-9-3-1-2-4-11(9)17-13(10)15-12(16)8-5-6-8/h8H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYQQRFQUSNVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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